4-Amino-6-chloropyrimidine-2-thiol
Overview
Description
4-Amino-6-chloropyrimidine-2-thiol is a heterocyclic compound with the molecular formula C4H4ClN3S. It is a derivative of pyrimidine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a thiol group (-SH) attached to the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyrimidine-2-thiol typically involves the reaction of 4,6-dichloropyrimidine with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the thiol and amino groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or alkoxides in the presence of a base are used.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-chloropyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with nucleic acid synthesis by incorporating into DNA or RNA, disrupting their function. These interactions result in the modulation of cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Amino-6-chloropyrimidine-2-thiol can be compared with other similar compounds, such as:
4-Amino-2-chloropyridine: Similar structure but with a pyridine ring instead of pyrimidine.
2-Amino-4,6-dichloropyrimidine: Lacks the thiol group but is used as an intermediate in the synthesis of various pyrimidine derivatives.
Uniqueness: The presence of both amino and thiol groups in this compound makes it unique, as it can participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
IUPAC Name |
4-amino-6-chloro-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3S/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUDMQXADIQKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441153 | |
Record name | 4-Amino-6-chloropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116230-29-6 | |
Record name | 4-Amino-6-chloropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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